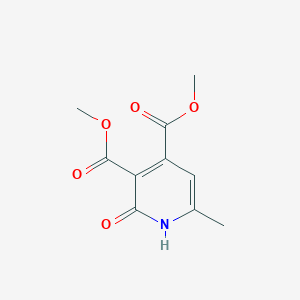

3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate

Description

3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate is a pyridine-based derivative featuring a hydroxyl group at position 2, methyl groups at positions 3, 4, and 6, and ester moieties at positions 3 and 2.

Properties

IUPAC Name |

dimethyl 6-methyl-2-oxo-1H-pyridine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-5-4-6(9(13)15-2)7(8(12)11-5)10(14)16-3/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPMNTVACSJSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate (commonly referred to as DMHP) is an organic compound with significant biological activities. This article explores its chemical properties, biological interactions, and potential applications in various fields.

- Molecular Formula: C₉H₁₁NO₄

- Molecular Weight: 183.19 g/mol

- Functional Groups: Hydroxyl (-OH), carboxylate (-COOH)

The presence of these functional groups enhances DMHP's reactivity and solubility in biological systems, which is crucial for its interaction with various biological targets.

Biological Activity Overview

Research indicates that DMHP exhibits a range of biological activities, making it a candidate for various applications:

- Plant Growth Regulation : DMHP has been identified as a potential plant growth regulator or pesticide due to its biological activity in enhancing plant growth and resistance to pests.

- Antioxidant Properties : Similar compounds have shown antioxidant properties, suggesting that DMHP may also protect against oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that DMHP may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Interaction Studies

DMHP's interactions with various biological targets have been the focus of several studies:

- Binding Affinity : Interaction studies have demonstrated that DMHP can bind to specific receptors and enzymes, influencing their activity. For instance, it has shown potential as an inhibitor for certain enzymes involved in inflammatory pathways.

- Structure-Activity Relationship (SAR) : Research into the SAR of DMHP and related compounds indicates that modifications to the pyridine ring significantly affect biological activity. This knowledge is essential for designing more potent derivatives .

Case Studies

Several case studies highlight the biological efficacy of DMHP:

- Study on Antioxidant Activity : A study demonstrated that DMHP exhibited significant antioxidant activity in vitro, comparable to known antioxidants. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

- Inflammation Modulation : In a model of induced inflammation, DMHP was shown to reduce markers of inflammation significantly, indicating its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of DMHP's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | C₈H₇NO₅ | Known for antioxidant properties |

| Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | C₁₀H₁₁NO₅ | Potential enzyme inhibition activity |

| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | C₈H₅NO₅ | Involved in vitamin B6 metabolism; different biological activities |

DMHP stands out due to its specific substitution pattern on the pyridine ring, which influences its binding affinities and biological activities compared to these similar compounds .

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets.

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of various pyridine derivatives, including this compound. The compound exhibited significant free radical scavenging activity, indicating its potential use in developing antioxidant agents for therapeutic applications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations.

Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with alcohol and acid catalyst | 85 |

| Reduction | Lithium aluminum hydride in THF | 64 |

| Nitration | Nitrating mixture at low temperature | 70 |

These reactions demonstrate the versatility of this compound as a precursor for more complex molecules.

Agricultural Chemistry

The compound has also been studied for its potential use in agrochemicals. Its ability to interact with plant systems suggests applications in enhancing growth or resistance to pests.

Case Study: Plant Growth Regulation

Research indicated that derivatives of this compound could act as plant growth regulators. In controlled experiments, treated plants showed improved growth rates and resilience against common agricultural pests .

Material Science

In material science, the compound's unique properties have led to exploration in the development of new materials. Its chemical structure allows for incorporation into polymers or coatings.

Application Example: Coatings

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance of coatings used in industrial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains two methyl ester groups at the 3- and 4-positions. These esters undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

Reaction Conditions

-

Acidic Hydrolysis : Sulfuric acid in methanol at reflux for 21 hours yields the corresponding carboxylic acid .

-

Basic Hydrolysis : Sodium bicarbonate in aqueous solution neutralizes the acid after hydrolysis .

Mechanism

Esters hydrolyze via nucleophilic attack by water, cleaving the ester bond to form carboxylic acids. The reaction is catalyzed by acids (e.g., H2SO4) or bases (e.g., NaOH).

Esterification

Conversely, the compound can undergo esterification with other alcohols to form substituted esters. For example:

-

Methanol Esterification : Reaction with methanol and sulfuric acid at reflux produces methyl esters .

-

Ethyl Esterification : Ethanol and HCl in dioxane under reflux yields ethyl esters .

Table 1: Esterification Conditions

| Alcohol | Catalyst | Reaction Conditions | Yield |

|---|---|---|---|

| Methanol | H2SO4 | Reflux, 21 h | 64.1% |

| Ethanol | HCl (dioxane) | Reflux, 16 h | 27% |

Decarboxylation

The compound’s carboxylate ester groups may undergo decarboxylation under specific conditions. For example, protodecarboxylation of pyridine dicarboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO . While not directly demonstrated for this compound, analogous structures suggest potential for selective decarboxylation.

Reduction Reactions

Carboxylic acids derived from hydrolysis of the esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4):

-

LiAlH4 Reduction : Reaction in tetrahydrofuran at 70°C for 1 hour converts carboxylic acids to primary alcohols .

Table 2: Reduction Conditions

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| LiAlH4 | THF | 70°C | 1 h | Alcohol |

Oxidation Reactions

The hydroxyl group at the 2-position may undergo oxidation to form ketones or quinones, depending on the oxidizing agent. For example:

-

Oxidation with NaOCl : Reaction with sodium hypochlorite at 0°C followed by heating at 100°C for 5 hours yields oxidized derivatives .

Functionalization of the Pyridine Ring

The pyridine ring’s electron-deficient nature allows for nucleophilic aromatic substitution. For example:

-

Minisci-Type Reactions : Under metal-free conditions, the ring may undergo substitution with alkylation or amination reagents, though specific examples for this compound are not explicitly documented .

Catalytic Reactions

Pyridine derivatives are known to act as ligands in catalytic processes. While not directly tested for this compound, related pyridines accelerate epoxidation reactions when used with rhenium catalysts (e.g., MTO/pyridine systems) .

Research Findings and Trends

-

Synthetic Versatility : The compound’s ester and hydroxyl groups enable diverse transformations, including hydrolysis, esterification, reduction, and oxidation .

-

Selectivity : Decarboxylation and oxidation reactions show regioselectivity due to the pyridine ring’s electronic effects .

-

Catalytic Applications : Pyridine derivatives often enhance catalytic activity in organic reactions, suggesting potential utility in this compound .

Comparison with Similar Compounds

Pyridazine and Dihydropyridazine Derivatives

- Dimethyl 2-aryl-6-aroyl-2,3-dihydropyridazine-3,4-dicarboxylates :

These compounds (e.g., 7b-f, h-j) incorporate a dihydropyridazine core and aroyl groups, enabling diverse reactivity, such as cyclization to pyrazoles (e.g., 9b, d, f, g) . Their saturated ring reduces aromaticity compared to pyridine derivatives, altering electronic properties and biological activity.

Hydroxy-Methylpyridine Dicarboxylates

- 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid :

A positional isomer of the target compound, with hydroxyl and methyl groups at positions 5 and 6, respectively. It is biosynthetically derived from 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate, highlighting regiochemical influences on metabolic pathways .

Pharmacologically Relevant Analogs

- Dihydropyridine Dicarboxylates (e.g., Amlodipine analogs): Ethyl and benzyl substituents in compounds like diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine analog) demonstrate calcium channel blocking activity. The 1,4-dihydropyridine core is critical for vasodilation, contrasting with the aromatic pyridine system in the target compound .

Thiophene and Heterocyclic Derivatives

- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Replacing pyridine with thiophene introduces sulfur-mediated electronic effects. The amino groups enable polymerization or coordination, making it valuable in materials science (e.g., conductive polymers) .

Data Table: Key Structural and Functional Attributes

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate, and how can purity be ensured?

Methodological Answer:

- Synthesis Pathways :

- Esterification : Start with pyridine-3,4-dicarboxylic acid, followed by selective esterification using methanol in acidic conditions (e.g., H₂SO₄ catalysis).

- Hydroxylation : Introduce the hydroxyl group at position 2 via controlled oxidation or substitution reactions.

- Purification :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Apply membrane separation technologies (e.g., nanofiltration) for large-scale purification to remove unreacted starting materials .

- Purity Validation :

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and functional groups?

Methodological Answer:

- ¹H and ¹³C NMR :

- FTIR Spectroscopy :

- Identify carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and hydroxyl (O-H) stretches at 3200–3400 cm⁻¹.

- X-ray Diffraction (XRD) :

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Cross-Validation :

- Computational Analysis :

- Isotopic Labeling :

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Kinetic Modeling :

- Apply the Arrhenius equation to predict shelf life at standard conditions (25°C).

Q. What theoretical frameworks guide the study of this compound’s potential catalytic or pharmacological applications?

Methodological Answer:

Q. How to resolve contradictions in solubility data reported for polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Parameter Analysis :

- Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO, ethanol, or hexane .

- Molecular Dynamics (MD) Simulations :

- Model solvation shells to understand hydrogen-bonding interactions driving solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.